molecular formula C20H44OSi B8646862 Octadecyldimethylsilanol CAS No. 58626-12-3

Octadecyldimethylsilanol

Cat. No. B8646862
CAS RN: 58626-12-3
M. Wt: 328.6 g/mol
InChI Key: CUUJVBDPSUOTIQ-UHFFFAOYSA-N
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Patent
US04780556

Procedure details

To the same reactor as used in Example 1 were added 82.2 g (0.25 mole) of octadecyldimethylsilanol, 330 g of 1,2-dichloroethane and 1.83 g (0.025 mole) of N,N-dimethylformamide, and 27.2 g (0.275 mole) of phosgene was introduced into the resulting mixture at a temperature of from 40° to 45° C. over 2 hours with stirring. After completion of the introduction, the same procedure as in Example 7 was carried out to obtain 75.5 g of octadecyldimethylchlorosilane.
Quantity
82.2 g
Type
reactant
Reaction Step One
Quantity
1.83 g
Type
reactant
Reaction Step One
Quantity
27.2 g
Type
reactant
Reaction Step One
Quantity
330 g
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([Si:19]([CH3:22])([CH3:21])O)[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH3:18].CN(C)C=O.C(Cl)([Cl:30])=O>ClCCCl>[CH2:1]([Si:19]([CH3:22])([CH3:21])[Cl:30])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH3:18]

Inputs

Step One
Name
Quantity
82.2 g
Type
reactant
Smiles
C(CCCCCCCCCCCCCCCCC)[Si](O)(C)C
Name
Quantity
1.83 g
Type
reactant
Smiles
CN(C=O)C
Name
Quantity
27.2 g
Type
reactant
Smiles
C(=O)(Cl)Cl
Name
Quantity
330 g
Type
solvent
Smiles
ClCCCl

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was introduced into the resulting mixture at a temperature of from 40° to 45° C. over 2 hours
Duration
2 h

Outcomes

Product
Name
Type
product
Smiles
C(CCCCCCCCCCCCCCCCC)[Si](Cl)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 75.5 g
YIELD: PERCENTYIELD 87%
YIELD: CALCULATEDPERCENTYIELD 87%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.